Dronedarone Impurity 1

Description

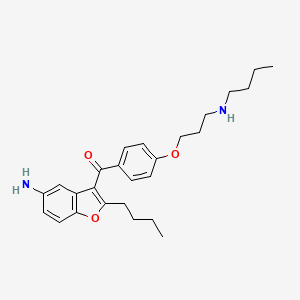

Structure

3D Structure

Properties

Molecular Formula |

C26H34N2O3 |

|---|---|

Molecular Weight |

422.6 g/mol |

IUPAC Name |

(5-amino-2-butyl-1-benzofuran-3-yl)-[4-[3-(butylamino)propoxy]phenyl]methanone |

InChI |

InChI=1S/C26H34N2O3/c1-3-5-8-24-25(22-18-20(27)11-14-23(22)31-24)26(29)19-9-12-21(13-10-19)30-17-7-16-28-15-6-4-2/h9-14,18,28H,3-8,15-17,27H2,1-2H3 |

InChI Key |

XUNGMCIRQHLEEQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(C2=C(O1)C=CC(=C2)N)C(=O)C3=CC=C(C=C3)OCCCNCCCC |

Origin of Product |

United States |

Structural Elucidation and Comprehensive Characterization of Dronedarone Impurity 1

Advanced Spectroscopic and Spectrometric Methodologies

The definitive structure of Dronedarone (B1670951) Impurity 1, identified as 5-amino-3-[4-(3-di-n-butylaminopropoxy)benzoyl]-2-n-butylbenzofuran, was established using a combination of high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. acs.orgacs.org These methods provide complementary information, allowing for the unambiguous determination of the molecular formula, the mapping of the carbon-hydrogen framework, and the identification of key functional groups.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of an unknown compound with high accuracy. For Dronedarone Impurity 1, analysis via liquid chromatography-mass spectrometry (LC-MS) with an electrospray ionization (ESI) source in positive ion mode was employed. acs.orgacs.org The analysis yielded a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 479. This experimental value corresponds to the theoretical mass of the proposed molecular formula, C₃₀H₄₂N₂O₃, confirming the elemental composition of the impurity. acs.org

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Observed Value | Deduced Information |

| Ionization Mode | ESI Positive | - |

| Molecular Ion | [M+H]⁺ at m/z 479 | Molecular Weight: 478 |

| Molecular Formula | C₃₀H₄₂N₂O₃ | Consistent with observed m/z |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the atomic arrangement within a molecule. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments were crucial for the complete structural assignment of this compound. acs.org

The ¹H NMR spectrum provides information on the number and types of protons and their neighboring environments. The spectrum of this compound displayed characteristic signals that were assigned to the aromatic protons of the benzofuran (B130515) and benzoyl rings, the aliphatic protons of the two n-butyl groups, and the aminopropoxy side chain. acs.orgacs.org The presence of a broad singlet corresponding to two protons confirmed the primary amino group (-NH₂) attached to the benzofuran ring. acs.org

Table 2: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |

| 7.72 | d | 2H | Aromatic Protons (Benzoyl) |

| 7.23 | d | 1H | Aromatic Proton (Benzofuran) |

| 6.94 | d | 2H | Aromatic Protons (Benzoyl) |

| 6.84 | dd | 1H | Aromatic Proton (Benzofuran) |

| 6.78 | d | 1H | Aromatic Proton (Benzofuran) |

| 4.09 | t | 2H | -OCH₂- |

| 3.70 | br s | 2H | -NH₂ |

| 2.75 | t | 2H | Ar-CH₂- (Butyl) |

| 2.45 | t | 4H | -N(CH₂-)₂ |

| 2.42 | t | 2H | -NCH₂- (Propoxy) |

| 1.95 | m | 2H | -OCH₂CH₂- |

| 1.65 | m | 2H | Ar-CH₂CH₂- |

| 1.45 | m | 4H | -N(CH₂CH₂-)₂ |

| 1.38 | m | 2H | Ar-CH₂CH₂CH₂- |

| 0.92 | t | 6H | -N(CH₂CH₂CH₂CH₃)₂ |

| 0.90 | t | 3H | Ar-(CH₂)₃CH₃ |

Source: Adapted from Mahender et al., Organic Process Research & Development. acs.org

The ¹³C NMR spectrum, often used in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, reveals the number of different carbon environments in the molecule. The spectrum for this compound showed 25 distinct signals, accounting for all 30 carbon atoms. Key signals included those for the carbonyl carbon of the benzoyl group, aromatic carbons, and aliphatic carbons of the side chains, corroborating the proposed structure. acs.orgacs.org

Table 3: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ ppm) | Carbon Type |

| 189.9 | C=O |

| 163.2 | Aromatic C |

| 159.2 | Aromatic C |

| 147.2 | Aromatic C |

| 142.9 | Aromatic C |

| 131.9 | Aromatic CH |

| 129.9 | Aromatic C |

| 124.9 | Aromatic CH |

| 122.9 | Aromatic C |

| 114.2 | Aromatic CH |

| 113.1 | Aromatic CH |

| 109.9 | Aromatic CH |

| 106.8 | Aromatic C |

| 66.9 | -OCH₂- |

| 52.9 | -N(CH₂-)₂ |

| 51.5 | -NCH₂- |

| 30.6 | Ar-CH₂- |

| 29.5 | -OCH₂CH₂- |

| 29.3 | -N(CH₂CH₂-)₂ |

| 22.5 | Ar-CH₂CH₂- |

| 20.7 | -N(CH₂CH₂CH₂CH₃)₂ |

| 14.1 | -N(CH₂CH₂CH₂CH₃)₂ |

| 13.9 | Ar-(CH₂)₃CH₃ |

Source: Adapted from Mahender et al., Organic Process Research & Development. acs.org

While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR techniques are indispensable for confirming the connectivity of the molecular structure. scirp.orgwisdomlib.org

COSY (Correlation Spectroscopy) experiments would establish proton-proton (¹H-¹H) coupling networks, confirming the sequence of protons within the n-butyl and dibutylaminopropoxy chains.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon signal in the skeleton.

HMBC (Heteronuclear Multiple Bond Correlation) is particularly vital as it shows correlations between protons and carbons that are separated by two or three bonds. This technique would have been used to confirm key structural connections, such as the linkage of the benzoyl group to the C3 position of the benzofuran ring and the attachment of the dibutylaminopropoxy chain to the benzoyl ring via the ether linkage.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound showed characteristic absorption bands that confirmed the presence of key functional groups. acs.org Notably, the spectrum displayed two distinct stretching vibrations for the primary amine (N-H), a strong absorption for the carbonyl group (C=O) of the ketone, and absorptions corresponding to C-O and C-N bonds. acs.org

Table 4: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3448, 3356 | N-H Stretch (Primary Amine) |

| 1629 | C=O Stretch (Ketone) |

| 1602 | C=C Stretch (Aromatic) |

| 1255 | C-O Stretch (Aryl Ether) |

| 1170 | C-N Stretch (Amine) |

Source: Adapted from Mahender et al., Organic Process Research & Development. acs.org

Table of Compound Names

| Trivial Name | Chemical Name |

| This compound | 5-amino-3-[4-(3-di-n-butylaminopropoxy)benzoyl]-2-n-butylbenzofuran |

| Dronedarone | N-{2-butyl-3-[4-(3-dibutylaminopropoxy)benzoyl]benzofuran-5-yl}methanesulfonamide |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for the analysis of chromophores within a molecule. The chromophores, or light-absorbing functional groups, in the structure of Dronedarone and its impurities allow for their detection and quantification.

In a study characterizing eleven potential process-related impurities of dronedarone hydrochloride, the UV-Vis absorption spectra of all impurities, including Impurity 1, were examined. The investigation revealed that this compound, along with the other ten impurities and dronedarone itself, exhibited a strong UV response. researchgate.net A shared UV maximum was observed at approximately 219 nm for all compounds. researchgate.net This finding was instrumental in selecting a suitable wavelength for chromatographic detection, with 220 nm being chosen for the developed reverse-phase high-performance liquid chromatography (RP-HPLC) method to ensure sensitive detection of all impurities. researchgate.net

The UV absorption profile is dictated by the benzofuran and benzoyl moieties that form the core structure of dronedarone and its related compounds. The presence of the amino group on the benzofuran ring of this compound influences the electronic transitions within the molecule, contributing to its characteristic UV absorption.

Table 1: UV-Vis Spectroscopic Data for this compound

| Compound Name | UV Maximum (λmax) |

| This compound | ~219 nm |

| Data sourced from a study on dronedarone and its eleven potential process-related impurities. researchgate.net |

Chromatographic Retention Behavior and Elution Profiles

The separation and quantification of this compound from the active pharmaceutical ingredient (API) and other related substances are typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC). The retention behavior of an impurity in an HPLC system is a key parameter for its identification and is influenced by its physicochemical properties, such as polarity, as well as the chromatographic conditions.

In a stability-indicating RP-HPLC method developed for the determination of dronedarone hydrochloride and its potential process-related impurities, the elution profile of eleven impurities, including Impurity 1 (designated as Imp-1), was established. researchgate.net Under the optimized conditions of this method, which utilized an Ascentis® Express C18 column and a gradient elution with a mobile phase consisting of ammonium (B1175870) dihydrogen orthophosphate buffer, methanol (B129727), and acetonitrile, this compound was well-separated from the other compounds. researchgate.net

The typical retention time for this compound in this specific RP-HPLC method was found to be approximately 1.4 minutes. researchgate.net This early elution, relative to dronedarone and several other impurities, suggests that this compound is more polar in nature. The resolution between all separated compounds was greater than 1.5, indicating the method's specificity and selectivity. researchgate.net

Table 2: Chromatographic Retention Data for this compound

| Parameter | Value |

| Compound Name | This compound (Imp-1) |

| Analytical Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase (Column) | Ascentis® Express C18 (4.6 × 100 mm, 2.7 µm) |

| Mobile Phase | Gradient elution with Solvent A (0.05 M ammonium dihydrogen orthophosphate and methanol) and Solvent B (acetonitrile, methanol, and water) |

| Retention Time (RT) | ~1.4 min |

| Chromatographic conditions as reported in a stability-indicating RP-HPLC method for dronedarone. researchgate.net |

Mechanisms and Pathways of Dronedarone Impurity 1 Formation

Degradation-Related Pathways

Oxidative Degradation Processes

The susceptibility of dronedarone (B1670951) to oxidative degradation has been explored in several forced degradation studies, with findings varying based on the specific experimental conditions employed. Oxidation is typically simulated using hydrogen peroxide (H₂O₂).

Research has shown that dronedarone can undergo significant degradation under oxidative stress. In one study, exposing a dronedarone solution to 6% v/v H₂O₂ at 80°C for 2 hours resulted in 16% degradation. nih.gov Another investigation using 5% H₂O₂ at 65°C for 3 hours also reported notable degradation of approximately 7%. scirp.org Furthermore, significant degradation of the drug substance was observed under peroxide stress, which led to the formation of a major unknown degradation product with a relative retention time (RRT) of 1.39 in chromatographic analysis. scirp.orgscirp.org

Conversely, several other studies have concluded that dronedarone is relatively stable under oxidative conditions. nih.govoup.comnih.gov For instance, one study following ICH guidelines subjected dronedarone hydrochloride to oxidative stress and found it to be stable. nih.gov Another comprehensive study also reported that degradation was not observed when dronedarone was subjected to oxidation with 5.0% H₂O₂ at 70°C. oup.com Similarly, a separate analysis found the compound to be stable under the oxidative conditions tested. researchgate.net

These conflicting results highlight the critical influence of experimental parameters such as temperature, concentration of the oxidizing agent, and duration of exposure on the oxidative stability of dronedarone.

Table 1: Summary of Oxidative Degradation Studies on Dronedarone

| Stress Agent | Temperature | Duration | Observed Degradation | Source(s) |

| 6% v/v H₂O₂ | 80°C | 2 hours | 16% | nih.gov |

| 5% H₂O₂ | 65°C | 3 hours | ~7% | scirp.org |

| Hydrogen Peroxide | Not Specified | Not Specified | Significant degradation, major degradant at RRT 1.39 | scirp.orgscirp.org |

| 5% H₂O₂ | 70°C | Not Specified | Stable | oup.com |

| Oxidative Conditions | Not Specified | Not Specified | Stable | nih.govresearchgate.net |

Photolytic Degradation Effects

Photostability is a crucial attribute for pharmaceutical compounds, as exposure to light can induce degradation. Studies on dronedarone's photostability have yielded varied results, suggesting that the type of light source and exposure duration are key factors.

Evidence of susceptibility to photolytic degradation has been reported. One study documented 8% degradation after exposing powdered dronedarone to direct sunlight for 48 hours. nih.gov Another investigation found approximately 7% degradation when the drug was subjected to illumination by UV light. scirp.org A study that combined HPLC with mass spectrometry and cytotoxicity analysis noted that among all stress conditions tested, only the photodegraded samples exhibited cytotoxic effects against 3T3 cells, indicating the formation of potentially harmful degradants upon exposure to light. chemicalpapers.com

In contrast, other research indicates that dronedarone is stable under photolytic stress. Multiple stability-indicating method development studies, conducted according to ICH guidelines, found no significant degradation when dronedarone was exposed to light. nih.govoup.comnih.govresearchgate.net These studies typically involve exposing the drug substance to a combination of visible and UV light for a specified duration. The discrepancy in findings suggests that the specific wavelengths and intensity of the light source, as well as the physical state of the drug (solid vs. solution), can significantly impact the outcome of photostability testing.

Table 2: Summary of Photolytic Degradation Studies on Dronedarone

| Stress Condition | Duration | Observed Degradation | Note | Source(s) |

| Sunlight Exposure (Powder) | 48 hours | 8% | nih.gov | |

| UV Light Illumination | Not Specified | ~7% | scirp.org | |

| Photodegradation | Not Specified | Not Specified | Degraded samples showed cytotoxic effects | chemicalpapers.com |

| Photolytic Conditions (ICH) | Not Specified | Stable | nih.govoup.comnih.govresearchgate.net |

Thermal Degradation Routes

The effect of high temperatures on the stability of dronedarone has been evaluated to understand its thermal degradation pathways. The majority of studies conclude that dronedarone is a thermally stable compound.

Several forced degradation studies performed according to ICH guidelines reported that dronedarone remained stable when subjected to thermal stress. These tests involved exposing the solid drug substance to high temperatures, such as 105°C or 70°C for extended periods. scirp.orgnih.govoup.comnih.govresearchgate.net For example, no significant degradation was observed when dronedarone was heated at 105°C. scirp.org

However, one notable exception exists in the literature. A study reported a substantial 28% degradation of dronedarone when the drug was heated at 70°C for 48 hours. nih.gov This result is in direct contrast to the findings of other researchers who employed similar or even more stringent thermal conditions and found the drug to be stable. This significant discrepancy suggests that other factors, such as the presence of trace impurities or different crystalline forms of the drug substance, could potentially influence its thermal stability.

Table 3: Summary of Thermal Degradation Studies on Dronedarone

| Stress Condition | Duration | Observed Degradation | Source(s) |

| Heating at 70°C | 48 hours | 28% | nih.gov |

| Heating at 105°C | Not Specified | Stable | scirp.org |

| Thermal Stress (ICH) | Not Specified | Stable | nih.govoup.comnih.govresearchgate.net |

Development and Validation of Advanced Analytical Methodologies for Dronedarone Impurity 1

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the cornerstone techniques for the analysis of dronedarone (B1670951) and its related impurities. These methods offer high resolution, sensitivity, and specificity, making them ideal for separating and quantifying closely related compounds such as Dronedarone Impurity 1 from the active pharmaceutical ingredient (API) and other process-related impurities. The development of a stability-indicating HPLC method is crucial for distinguishing the API from any potential degradants that may form under various stress conditions. scirp.orgscirp.orgresearchgate.net

Chromatographic Method Development and Optimization

The successful separation of this compound from dronedarone and other impurities hinges on the meticulous optimization of several key chromatographic parameters.

The choice of the stationary phase is a critical first step in method development. Due to the varying polarities of dronedarone and its impurities, reversed-phase columns are predominantly employed. scirp.org Several types of stationary phases have been investigated to achieve optimal separation.

Initial trials for the separation of dronedarone and its impurities have often utilized C18 columns. scirp.orgresearchgate.net For instance, an Ascentis® Express C18 column (10 cm × 4.6 mm, 2.7 µm) has demonstrated satisfactory separation with excellent peak shapes. scirp.orgresearchgate.net Other C18 columns, such as the Inertsil ODS 2 C18 column (150 mm × 4.6 mm i.d., 5 µm), have also been used in initial development phases. scirp.org

In addition to C18, C8 stationary phases have proven effective. A Waters Symmetry C8 column (100 × 4.6 mm, 5 μm) and an Agilent Zorbax RX C8 column (150 × 4.6 mm, 5 µm) have been successfully used for the chromatographic separation of dronedarone and its impurities. scirp.orgresearchgate.netnih.gov For UPLC applications, which utilize smaller particle sizes for enhanced efficiency and speed, an Acquity UPLC BEH C8 column (100 mm, 2.1 mm, 1.7 µm) has been employed. oup.comnih.gov The selection between C18 and C8 often depends on the specific impurity profile and the desired retention characteristics, with C8 phases generally providing slightly less retention for non-polar compounds compared to C18 phases. Other stationary phases like Cyano and Phenyl have also been explored during the optimization process. scirp.org

Table 1: Stationary Phases Used in the Analysis of Dronedarone and its Impurities

| Stationary Phase Type | Column Brand and Dimensions | Application | Reference |

| C18 | Ascentis® Express C18 (10 cm × 4.6 mm, 2.7 µm) | HPLC | scirp.orgresearchgate.net |

| C8 | Waters Symmetry C8 (100 × 4.6 mm, 5 µm) | HPLC | nih.gov |

| C8 | Acquity UPLC BEH C8 (100 mm, 2.1 mm, 1.7 µm) | UPLC | oup.comnih.gov |

| C18 | Agilent TC C18 (250 x 4.6 mm, 5µ) | HPLC | saspublishers.com |

| C18 | Hyperchrome ODS C18 (250 mm × 4.6 mm, 5µ) | HPLC | japsonline.com |

| CN | Supelcosil LC-CN (150 × 4.6 mm, 5 µm) | HPLC | mdpi.com |

The composition of the mobile phase is another critical factor influencing the separation. A combination of an aqueous buffer and an organic modifier is typically used. The careful selection of the buffer, its pH, and the organic solvent, along with the elution mode (isocratic or gradient), is essential for achieving the desired resolution.

For the separation of dronedarone and its impurities, including Impurity 1, gradient elution is often preferred over isocratic conditions due to the wide range of polarities among the compounds. scirp.org An isocratic method may not be suitable for eluting all impurities within a reasonable time frame while maintaining good resolution. scirp.org

Several mobile phase compositions have been reported. One effective mobile phase consists of a buffer (such as 0.05 M ammonium (B1175870) dihydrogen orthophosphate in water) and methanol (B129727) as solvent A, and a mixture of acetonitrile, methanol, and water as solvent B. scirp.orgresearchgate.net Another commonly used buffer is potassium dihydrogen phosphate (B84403) (KH2PO4), often with the addition of an ion-pairing agent like triethylamine (B128534) to improve peak shape. nih.govsaspublishers.com The pH of the buffer is a crucial parameter that can be adjusted to optimize the ionization state of the analytes and thus their retention. For instance, a pH of 3.2 has been used with a potassium dihydrogen phosphate buffer. scirp.org

The optimization process involves adjusting the ratio of the organic modifier (acetonitrile or methanol) to the aqueous buffer. For example, a gradient program might start with a lower percentage of the organic phase to retain and separate the more polar impurities and gradually increase the organic content to elute the less polar compounds, including dronedarone itself. scirp.org

Table 2: Examples of Mobile Phase Compositions for Dronedarone Impurity Analysis

| Mobile Phase A | Mobile Phase B | Elution Mode | Reference |

| 0.05 M Ammonium dihydrogen orthophosphate and methanol (80:20 v/v) | Acetonitrile, methanol, and water (45:45:10 v/v/v) | Gradient | scirp.orgresearchgate.net |

| 0.01 M KH2PO4 + 0.01 M Tetra n-butyl ammonium hydrogen sulfate, pH 3.2 | Acetonitrile | Gradient | researchgate.net |

| 50 mM KH2PO4 + 1 ml triethylamine in 1 liter water, pH 2.5 | Methanol | Isocratic (60:40 v/v) | nih.gov |

| Water (0.2% Triethylamine), pH 3 | Methanol | Isocratic (20:80 v/v) | saspublishers.com |

| Phosphate buffer (pH 6.8) | Acetonitrile | Isocratic (40:60 v/v) | derpharmachemica.com |

Column temperature and mobile phase flow rate are important parameters that affect the efficiency and speed of the analysis. The column temperature is typically maintained at a constant value to ensure reproducible retention times. Temperatures ranging from 25°C to 40°C have been reported for the analysis of dronedarone and its impurities. scirp.orgresearchgate.netnih.gov For instance, a column temperature of 35°C was used with an Ascentis® Express C18 column. scirp.orgresearchgate.net In UPLC methods, a temperature of 40°C is often employed to reduce the viscosity of the mobile phase and improve mass transfer. oup.comnih.gov

The flow rate of the mobile phase is another key parameter. In HPLC methods, flow rates are typically around 1.0 to 1.5 mL/min. scirp.orgscirp.orgsaspublishers.com For example, a flow rate of 1.2 mL/min was used in a method that successfully separated eleven potential process-related impurities. scirp.orgresearchgate.net In UPLC, due to the smaller column dimensions and particle sizes, lower flow rates are used, typically around 0.5 mL/min, which contributes to a significant reduction in solvent consumption. oup.comnih.gov

Table 3: Temperature and Flow Rate Parameters in Dronedarone Impurity Analysis

| Technique | Column Temperature | Flow Rate | Reference |

| HPLC | 35°C | 1.2 mL/min | scirp.orgresearchgate.net |

| HPLC | 25°C | 1.0 mL/min | scirp.org |

| UPLC | 40°C | 0.5 mL/min | oup.comnih.gov |

| HPLC | 30°C | 1.0 mL/min | nih.gov |

| HPLC | Ambient | 1.8 mL/min | mdpi.com |

Detection Modalities for Impurity 1

The final step in the analytical process is the detection of the separated compounds as they elute from the column.

Ultraviolet (UV) detection is the most common detection modality for the analysis of dronedarone and its impurities due to the presence of chromophores in their molecular structures. The selection of the detection wavelength is based on the UV spectra of dronedarone and its impurities to ensure adequate sensitivity for all components.

A photodiode array (PDA) detector is often used as it allows for the acquisition of the entire UV spectrum for each peak, which can aid in peak identification and purity assessment. scirp.org For quantitative analysis, a specific wavelength is chosen. Wavelengths around 220 nm have been selected as dronedarone and its eleven impurities show a good response at this UV maximum. scirp.orgresearchgate.net Other methods have utilized detection wavelengths of 288 nm or 290 nm. scirp.orgnih.govoup.comnih.gov The choice of wavelength can influence the sensitivity of the method for different impurities.

Table 4: UV Detection Wavelengths for Dronedarone Impurity Analysis

| Detection Wavelength | Rationale | Reference |

| 220 nm | Good response for dronedarone and all eleven impurities. | scirp.orgresearchgate.net |

| 288 nm | Selected for a method separating five impurities. | scirp.org |

| 290 nm | Used in various HPLC and UPLC methods. | nih.govjapsonline.comderpharmachemica.com |

| 283 nm | Employed for the estimation of dronedarone. | saspublishers.com |

Photodiode Array (PDA) Detection for Peak Purity Assessment

In the analysis of pharmaceutical compounds, ensuring the homogeneity of chromatographic peaks is paramount. Photodiode Array (PDA) detection serves as a powerful tool for assessing peak purity, a critical component of method specificity. scirp.orgscirp.org

During the validation of analytical methods for dronedarone and its impurities, a PDA detector is often employed. scirp.orgoup.com The detector scans a range of wavelengths, typically from 200 nm to 400 nm, to acquire the complete UV-visible spectrum of the eluting compounds. scirp.org For stressed samples of dronedarone, where the drug has been subjected to forced degradation conditions such as acid and base hydrolysis, oxidation, heat, and light, the PDA detector is used to check the purity of the dronedarone peak. scirp.orgscirp.org

The peak purity is evaluated by comparing the spectra within a single chromatographic peak. The "purity angle," a calculated value representing the spectral similarity across the peak, is compared to the "purity threshold," a limit derived from the system's noise. scirp.org If the purity angle is within the purity threshold, it demonstrates the spectral homogeneity of the analyte peak, indicating that the peak is not co-eluting with any other substance. scirp.orgoup.com This is a crucial step in confirming the stability-indicating nature of the analytical method. scirp.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced form, Tandem Mass Spectrometry (LC-MS/MS), are indispensable techniques for the structural elucidation and sensitive quantification of pharmaceutical impurities. scirp.orgacs.org

LC-MS is instrumental in the identification of process-related impurities and degradation products of dronedarone. conicet.gov.arscirp.org In the development of dronedarone, LC-MS analysis has been used to detect and tentatively identify unknown impurities. conicet.gov.ar

The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions, obtained from the mass spectrum, provides crucial information for deducing the structure of an impurity. scirp.org For instance, in studies of dronedarone, LC-MS analysis was carried out to determine the m/z values of major degradation products formed under stress conditions. scirp.org This information, combined with data from other analytical techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR), allows for the definitive identification and characterization of impurities like this compound. scirp.orgresearchgate.net

For the quantification of trace levels of impurities, LC-MS/MS is the method of choice due to its high sensitivity and selectivity. grafiati.comshimadzu.com The European Medicines Agency (EMEA) has established a Threshold of Toxicological Concern (TTC) for genotoxic impurities, often requiring quantification at very low levels (e.g., parts per million or ppm). shimadzu.com

An LC-MS/MS method has been developed for the simultaneous and trace-level determination of potential impurities in dronedarone hydrochloride. researchgate.net This involves optimizing the chromatographic separation and the mass spectrometric conditions, including the selection of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. shimadzu.com This highly selective detection method allows for the accurate quantification of impurities even in the presence of the main drug substance and other components in the matrix. shimadzu.com The method's sensitivity is crucial for ensuring that the levels of potentially genotoxic impurities, such as this compound, are below the established safety limits. shimadzu.com

Adherence to International Conference on Harmonisation (ICH) Guidelines for Analytical Method Validation

The validation of analytical methods is a mandatory requirement to ensure that the method is suitable for its intended purpose. The International Conference on Harmonisation (ICH) provides a comprehensive set of guidelines for analytical method validation, which are widely accepted by regulatory authorities. scirp.orgscirp.org The validation parameters typically include specificity, selectivity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). scirp.orgnih.gov

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. scirp.org Selectivity refers to the ability to differentiate and quantify the analyte in the presence of other components.

For this compound, specificity and selectivity are demonstrated by developing a chromatographic method that can separate it from dronedarone and other potential process-related and degradation impurities. scirp.orgscirp.org This is often achieved by spiking the drug substance with known impurities and subjecting it to forced degradation studies. scirp.orgscirp.org The resolution between adjacent peaks is a key measure of selectivity, with a resolution value greater than 1.5 generally considered acceptable. scirp.orgscirp.org The use of a PDA detector to confirm peak purity further contributes to demonstrating the specificity of the method. scirp.org

Linearity is the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. biotech-asia.org The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

For the quantification of this compound, a linear calibration plot is established by analyzing a series of solutions with known concentrations of the impurity. scirp.org The range typically covers from the Limit of Quantification (LOQ) to a certain percentage above the specification limit for the impurity. scirp.orgoup.com The correlation coefficient (r) of the calibration curve is a measure of the linearity, with a value greater than 0.99 being desirable. scirp.org

Data Tables

The following tables summarize typical validation data for the analysis of this compound, as reported in scientific literature.

Table 1: Linearity Data for this compound

| Parameter | Result |

|---|---|

| Calibration Range | LOQ to 0.3% of analyte concentration (500 µg·mL⁻¹) |

| Correlation Coefficient (r) | > 0.99 |

This table is based on data presented in a study on the stability-indicating RP-HPLC method for dronedarone. scirp.org

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound

| Parameter | Concentration (µg·mL⁻¹) |

|---|---|

| Limit of Detection (LOD) | Not explicitly stated for Impurity 1, but determined for all impurities. scirp.org |

| Limit of Quantification (LOQ) | Determined and precision at this level was below 2.2% RSD. scirp.org |

This table is based on data presented in a study on the stability-indicating RP-HPLC method for dronedarone. scirp.org

Table 3: System Suitability Parameters

| Parameter | Acceptance Criteria | Typical Result |

|---|---|---|

| Resolution (Rs) | > 1.5 | > 1.5 between all impurities |

| Tailing Factor (T) | ≤ 2.0 | Not explicitly stated for Impurity 1 |

| Theoretical Plates (N) | > 2000 | Not explicitly stated for Impurity 1 |

This table is based on data presented in a study on the stability-indicating RP-HPLC method for dronedarone. scirp.orgscirp.org

Assessment of Detection Limit (LOD) and Quantitation Limit (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial parameters that indicate the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy. The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

For the analysis of this compound, the LOD and LOQ have been established using the signal-to-noise ratio method, where the LOD is typically determined at a signal-to-noise ratio of 3:1 and the LOQ at a signal-to-noise ratio of 10:1. In a validated High-Performance Liquid Chromatography (HPLC) method for the determination of dronedarone and its related substances, the LOD and LOQ for a group of eleven impurities, including Impurity 1, were determined. scirp.org The specific values from a representative study are presented in the table below.

Table 1: LOD and LOQ for this compound

| Parameter | Value (µg/mL) | Value (% with respect to analyte concentration of 500 µg/mL) |

|---|---|---|

| LOD | 0.015 | 0.003 |

| LOQ | 0.055 | 0.011 |

Data sourced from a study where Impurity 1 was part of a mixture of impurities being tested. scirp.org

Another study presents slightly different values for a set of impurities, highlighting the method-dependent nature of these parameters. scirp.org The determined LOD and LOQ values demonstrate that the analytical method is highly sensitive for detecting and quantifying even trace amounts of this compound. japsonline.com

Evaluation of Precision (Repeatability and Intermediate Precision)

Precision of an analytical method is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.

Repeatability (Intra-day Precision): Repeatability is assessed by analyzing a minimum of six replicate samples of the same homogeneous sample within a short period by the same analyst using the same equipment. In a study validating a method for dronedarone and its impurities, the precision of the related substance method was assessed by injecting six individual preparations of dronedarone hydrochloride spiked with 0.15% of each of the eleven impurities, including Impurity 1. scirp.org The relative standard deviation (%RSD) for the area of each impurity was calculated. The %RSD values for the area of all eleven impurities in the related substance method precision study were found to be within 1.0%. scirp.org

Intermediate Precision (Inter-day Precision and Ruggedness): Intermediate precision expresses the variation within a single laboratory, accounting for variations such as different days, different analysts, and different equipment. For the analysis of this compound, intermediate precision was evaluated by having a different analyst perform the analysis on a different day using a different HPLC column. scirp.org The results of the intermediate precision study were in good agreement with the repeatability study, with the %RSD for the areas of all eleven impurities remaining well within the acceptable limit of 2.5%. japsonline.com The precision at the LOQ concentration for all eleven impurities, including Impurity 1, was found to be below 2.2%. scirp.org

Table 2: Precision Data for this compound

| Parameter | Acceptance Criteria (%RSD) | Result (%RSD) |

|---|---|---|

| Repeatability | NMT 2.0 | < 1.0 |

| Intermediate Precision | NMT 2.5 | < 2.5 |

| Precision at LOQ | - | < 2.2 |

NMT: Not More Than. Data reflects the precision for a mixture of impurities including Impurity 1. scirp.orgjapsonline.comscirp.org

Accuracy Determination through Recovery Studies

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is determined by applying the analytical procedure to samples with known amounts of the analyte (impurity). The accuracy is then calculated as the percentage of the analyte recovered by the assay.

For this compound, accuracy was determined by spiking the drug substance and placebo with a known quantity of the impurity at different concentration levels (e.g., 50%, 100%, and 150% of the specification level). The recovery of the impurity was then calculated. In a comprehensive validation study, the percentage recoveries for a mixture of eleven impurities, which included Impurity 1, were evaluated in both the drug substance and the final drug product. scirp.org

Table 3: Accuracy (Recovery) Data for this compound

| Matrix | Recovery Range (%) |

|---|---|

| Drug Substance | 95.9 - 102.1 |

| Drug Product | 96.3 - 102.5 |

Data represents the recovery range for a mixture of eleven impurities, including Impurity 1. scirp.org

The high recovery rates, typically between 98% and 102%, demonstrate the accuracy of the analytical method for the quantification of this compound. uspnf.combiotech-asia.org

Robustness Assessment of the Analytical Method

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The robustness of the HPLC method for the determination of this compound was evaluated by intentionally varying critical chromatographic parameters. The parameters that were varied include:

Flow rate of the mobile phase (e.g., ±0.1 mL/min) saspublishers.com

Mobile phase composition (e.g., varying the ratio of organic solvent to buffer) nih.gov

Column temperature (e.g., ±5°C) scirp.org

pH of the buffer in the mobile phase (e.g., ±0.1 pH units) scirp.org

Using a different HPLC column from a different lot or manufacturer nih.gov

In each of the varied conditions, the resolution between the dronedarone peak and the impurity peaks was monitored. The results of the robustness studies showed that the resolution between the impurities, including Impurity 1, and the main drug peak remained greater than 2.0, and the peak shape was unaffected by the minor changes in the chromatographic conditions. scirp.org This indicates that the analytical method is robust and reliable for routine quality control analysis.

Table 4: Robustness Study Parameters and Observations

| Parameter Varied | Variation | Observation |

|---|---|---|

| Flow Rate | ± 0.1 mL/min | Resolution > 2.0 |

| Mobile Phase Composition | ± 2% organic phase | Resolution > 2.0 |

| Column Temperature | ± 5 °C | Resolution > 2.0 |

| pH of Buffer | ± 0.1 | Resolution > 2.0 |

Observations are for a mixture of impurities including Impurity 1. scirp.orgscirp.orgsaspublishers.com

System Suitability Testing

System suitability testing is an integral part of any analytical procedure. It is performed to ensure that the chromatographic system is adequate for the intended analysis. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.

For the analysis of this compound, system suitability is typically assessed by injecting a standard solution containing a known concentration of dronedarone and its impurities. The following system suitability parameters are monitored:

Resolution: The resolution between the this compound peak and the dronedarone peak, as well as any other adjacent impurity peaks, should be adequate to ensure accurate quantification. A resolution of not less than 1.5 is generally considered acceptable. scirp.org In some validated methods, the resolution between dronedarone and its impurities was found to be greater than 2.0. scirp.org The USP specifies a resolution of not less than 8 between dronedarone and dronedarone related compound A. uspnf.com

Tailing Factor (Asymmetry Factor): The tailing factor for the this compound peak should be within a specified range, typically not more than 2.0, to ensure good peak shape.

Theoretical Plates (Column Efficiency): A sufficient number of theoretical plates indicates good column performance.

Relative Standard Deviation (RSD) of Peak Area: The %RSD for replicate injections of the standard solution should be not more than a specified value (e.g., 2.0%) to demonstrate the precision of the system. japsonline.com

Table 5: System Suitability Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

|---|---|

| Resolution (Rs) | NLT 1.5 |

| Tailing Factor (T) | NMT 2.0 |

| Theoretical Plates (N) | Report |

| %RSD of Peak Area | NMT 2.0% |

NLT: Not Less Than; NMT: Not More Than. scirp.orgjapsonline.com

The consistent meeting of these system suitability criteria before and during routine analysis ensures the reliability and validity of the analytical results for this compound.

Stability Assessment and Degradation Kinetic Studies Pertaining to Dronedarone Impurity 1 Formation

Forced Degradation Studies (Stress Testing) on Dronedarone (B1670951) Drug Substance

Forced degradation studies on Dronedarone hydrochloride have been conducted under various stress conditions, including acidic and alkaline hydrolysis, oxidation, thermal stress, and photolysis, to understand its degradation profile. researchgate.netnih.gov These studies are instrumental in identifying the likely degradation products that can form under different environmental conditions. nih.gov

Under acidic hydrolysis conditions, Dronedarone has been shown to undergo significant degradation. scirp.orgscirp.org Studies have employed various concentrations of hydrochloric acid (HCl) and different temperature and time conditions to induce degradation. For instance, treatment with 1 N HCl at 60°C for three hours resulted in noticeable degradation. appconnect.in In another study, using 2 N HCl at 80°C for two hours also led to the formation of degradation products. A major degradation product is often observed under these conditions, which in some studies is one of the key impurities monitored. scirp.orgresearchgate.net The formation of this impurity highlights a potential degradation pathway involving hydrolysis under acidic conditions.

Table 1: Summary of Dronedarone Degradation under Acidic Hydrolysis

| Stress Condition | Observation | Reference |

| Conc. HCl, 12 h | Significant degradation, formation of a major unknown degradation product at 0.93 RRT. | scirp.org |

| 1 N HCl, 60°C, 3 h | Degradation observed. | appconnect.in |

| 2 N HCl, 80°C, 2 h | Slight degradation observed. | |

| Acidic conditions | Significant degradation observed. | scirp.orgresearchgate.net |

Dronedarone has demonstrated significant degradation under alkaline hydrolytic conditions. nih.gov Treatment with sodium hydroxide (NaOH) has been used to simulate these conditions. For example, exposure to 0.1 N NaOH at 60°C for three hours resulted in degradation. appconnect.in In some studies, Dronedarone was found to be relatively stable under certain basic conditions, with no degradation observed after treatment with 5 M NaOH for 12 hours. scirp.org However, other research indicates significant degradation under alkaline conditions, leading to the formation of multiple degradation products. nih.gov

Table 2: Summary of Dronedarone Degradation under Alkaline Hydrolysis

| Stress Condition | Observation | Reference |

| 5 M NaOH, 12 h | No degradation observed. | scirp.org |

| 0.1 N NaOH, 60°C, 3 h | Degradation observed. | appconnect.in |

| Alkaline hydrolytic conditions | Significant degradation, formation of six degradation products (I-VI). | nih.gov |

| Base hydrolysis | Significant degradation observed. | scirp.org |

Oxidative stress testing, typically using hydrogen peroxide (H₂O₂), has revealed the susceptibility of Dronedarone to oxidation. scirp.orgscirp.org Significant degradation has been observed when the drug substance is exposed to solutions of hydrogen peroxide. scirp.org For instance, treatment with 5% H₂O₂ for 12 hours led to the formation of a major unknown degradation product at 1.39 RRT. scirp.org Another study using 30% hydrogen peroxide at 60°C for three hours also showed degradation. appconnect.in These findings indicate that the Dronedarone molecule is sensitive to oxidative conditions, which can lead to the formation of specific impurities.

Table 3: Summary of Dronedarone Degradation under Oxidative Stress

| Stress Condition | Observation | Reference |

| 5% H₂O₂, 12 h | Significant degradation, formation of a major unknown degradation product at 1.39 RRT. | scirp.org |

| 30% H₂O₂, 60°C, 3 h | Degradation observed. | appconnect.in |

| Peroxide degradation | Significant degradation observed. | scirp.org |

| Oxidative stress | Significant degradation observed. | researchgate.net |

Table 4: Summary of Dronedarone Degradation under Thermal Stress

| Stress Condition | Observation | Reference |

| 105°C, 10 days | No degradation observed. | scirp.org |

| Thermal conditions | Stable. | nih.gov |

| Thermal degradation | No significant degradation. | scirp.org |

Photostability testing is essential to determine if a drug substance is light-sensitive. Dronedarone has been subjected to photolytic stress conditions as per ICH Q1B guidelines. scirp.org In some studies, Dronedarone was found to be stable when exposed to light. scirp.org However, another study reported significant degradation under alkaline photolytic conditions. nih.gov Furthermore, significant degradation was observed during photo stress studies in other research. researchgate.net The exposure of a drug substance to 1.2 million lux hours is a common condition for such testing. appconnect.in

Table 5: Summary of Dronedarone Degradation under Photolytic Stress

| Stress Condition | Observation | Reference |

| ICH Q1B conditions, 10 days | No degradation observed. | scirp.org |

| Alkaline photolytic conditions | Significant degradation. | nih.gov |

| 1.2 million lux hours | Degradation studied. | appconnect.in |

| Photo stress studies | Significant degradation observed. | researchgate.net |

Elucidation of Degradation Pathways Leading to Dronedarone Impurity 1

The elucidation of degradation pathways is a critical step in understanding how impurities are formed. For Dronedarone, the degradation pathways leading to the formation of specific impurities, including those that may be designated as Impurity 1 in various analytical methods, are inferred from the outcomes of forced degradation studies. The structure of these degradation products can be characterized using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy. scirp.orgscirp.org

For instance, the major degradation product formed under acidic hydrolysis (at 0.93 RRT) and the one formed under oxidative conditions (at 1.39 RRT) have been identified through LC-MS analysis. scirp.org The fragmentation patterns observed in mass spectrometry help in proposing the chemical structures of these impurities. By identifying the structures of the degradation products, it is possible to postulate the chemical reactions that the parent drug molecule undergoes under various stress conditions. These reactions could include hydrolysis of amide or ether linkages, or oxidation at specific sites on the molecule. A comprehensive understanding of these pathways is essential for the development of stable formulations and for setting appropriate specifications for impurities.

Stability-Indicating Analytical Method Development for Impurity 1 Monitoring

The monitoring of this compound is crucial for ensuring the quality and safety of the active pharmaceutical ingredient (API) and its formulations. To this end, stability-indicating analytical methods, predominantly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), have been developed and validated. scirp.orgscirp.orgappconnect.inomicsonline.orgnih.gov These methods are designed to separate Impurity 1 from the parent drug and other related substances, proving their specificity.

Forced degradation studies are a cornerstone of developing stability-indicating methods, as mandated by the International Conference on Harmonisation (ICH) guidelines. scirp.orgscirp.org In these studies, dronedarone is subjected to a variety of stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis, to induce the formation of degradation products, including Impurity 1. scirp.orgscirp.orgderpharmachemica.comnih.gov

One such validated RP-HPLC method successfully separated eleven potential process-related impurities of dronedarone, including Impurity 1. scirp.org The method's resolution between dronedarone and all its impurities was found to be greater than 1.5, confirming its specificity. scirp.org The stability-indicating power of the method was confirmed by the mass balance of stressed samples being close to 100%, indicating that all degradation products were accounted for. scirp.org

The chromatographic conditions for a representative stability-indicating method are detailed below.

| Parameter | Condition |

|---|---|

| Stationary Phase | Ascentis® Express C18 column (4.6 × 100 mm, 2.7 µm) |

| Mobile Phase | Linear gradient elution |

| Flow Rate | 1.2 mL·min⁻¹ |

| Detection Wavelength | 220 nm |

| Retention Time of Impurity 1 | Approximately 1.4 min |

Validation of these methods includes assessing parameters such as specificity, linearity, precision, accuracy, and robustness. scirp.orgnih.gov For instance, the precision of the method is often demonstrated by low Relative Standard Deviation (RSD) values for the peak areas of the impurities, typically well within 2.0%. scirp.org The accuracy is confirmed through recovery studies, with recovery rates for Impurity 1 generally falling within the 95.9% to 102.5% range. scirp.org The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are also established to ensure the method's sensitivity. omicsonline.org

Impurity Profiling and Mitigation Strategies in Dronedarone Manufacturing

Comprehensive Impurity Profiling of Dronedarone (B1670951) Batches

Impurity profiling is an essential process in pharmaceutical development and manufacturing to identify and quantify unwanted chemical substances that may be present in the API. mt.comsynthinkchemicals.com For dronedarone, a comprehensive impurity profile helps to understand the potential process-related and degradation impurities that can arise during synthesis and storage. researchgate.netregistech.com

Dronedarone Impurity 1, chemically identified as (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone, is a known process-related impurity in the synthesis of dronedarone. synzeal.com Its presence and concentration in dronedarone batches are typically monitored using advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful methods for the detection, separation, and quantification of this compound and other related substances. conicet.gov.arresearchgate.netacs.org These techniques can accurately measure impurity levels, often at trace levels below 0.1%. mt.com

During the process development of dronedarone hydrochloride, various related substances have been identified, including this compound. conicet.gov.ar The analysis of different batches has shown the presence of this impurity, although often at levels below the quantification limit. conicet.gov.ar The systematic profiling of impurities across multiple batches provides crucial data on the consistency and control of the manufacturing process. rroij.com

Table 1: Analytical Techniques for this compound Detection

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of impurities. pharmaguideline.comscirp.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and structural elucidation of impurities. conicet.gov.arnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of synthesized impurity reference standards. mt.com |

| Infrared (IR) Spectroscopy | Identification of functional groups in the impurity molecule. researchgate.netacs.org |

Process Optimization Strategies for Controlling this compound

Controlling the formation of this compound to acceptable levels is a key objective in the manufacturing of dronedarone. acs.org This is achieved through a combination of process optimization strategies. pharmaguideline.com

Modification of Reaction Conditions

The formation of impurities is often sensitive to the specific conditions of a chemical reaction. pharmaguideline.com For this compound, which is a nitrated benzofuran (B130515) derivative, its formation is likely linked to the nitration step in the synthesis of a key intermediate. By carefully controlling reaction parameters such as temperature, pH, reaction time, and the concentration of reagents, the formation of this impurity can be minimized. mt.compharmaguideline.com For instance, optimizing the temperature profile of the reaction can prevent overheating, which might otherwise lead to increased impurity levels. grace.com

Selection of High-Purity Raw Materials

The quality of starting materials and reagents directly impacts the purity of the final API. theasengineers.comeubioco.eu Using high-purity raw materials is a fundamental strategy to control the introduction of impurities into the manufacturing process. pharmaguideline.comsigmaaldrich.com For the synthesis of dronedarone, ensuring the purity of the precursors to the benzofuran ring and other key intermediates can help prevent the formation of this compound and other related substances. researchgate.net A thorough understanding of the impurity profile of raw materials is critical, as impurities in starting materials can potentially react in subsequent steps to form new impurities in the final product. grace.com

Improvement of Purification Processes

Even with optimized reaction conditions, some level of impurity formation may be unavoidable. Therefore, effective purification processes are essential to remove this compound and other impurities from the final product. seppure.com Common purification techniques in pharmaceutical manufacturing include:

Crystallization: This is a widely used method for purifying solid APIs. By selecting appropriate solvents and controlling crystallization conditions, it is possible to selectively crystallize the desired product, leaving impurities in the mother liquor. pharmaknowledgeforum.com

Chromatography: Techniques like preparative HPLC and flash chromatography are powerful tools for separating compounds with similar chemical structures. zeochem.comnumberanalytics.com These methods can be employed to remove trace amounts of impurities that are difficult to eliminate by other means. contractpharma.com

Filtration: This technique is used to remove insoluble impurities from the API solution. pharmaguideline.com

The choice and optimization of the purification method are critical for achieving the desired purity of the dronedarone API. zeochem.com

In-Process Control (IPC) and Quality Control (QC) Measures for Impurity 1

In-process controls (IPCs) are checks performed during the manufacturing process to monitor and, if necessary, adjust the process to ensure that the intermediate and final products meet their quality specifications. veeprho.com For this compound, IPCs can include the real-time monitoring of its formation during the relevant synthesis step using analytical techniques like HPLC. pharmaknowledgeforum.com This allows for timely interventions to keep the impurity level within the acceptable range.

Quality control (QC) involves the testing of the final API to ensure it meets all the established specifications before its release for formulation. synzeal.com This includes a definitive test for the presence and quantity of this compound. synzeal.com Regulatory guidelines often require that any impurity present above a certain threshold (e.g., 0.10%) be identified and quantified. rroij.compharmaguideline.com

Table 2: IPC and QC Measures for this compound

| Control Measure | Stage of Application | Purpose |

| In-Process Control (IPC) | During synthesis | To monitor and control the formation of the impurity in real-time. pharmaknowledgeforum.com |

| Raw Material Testing | Before use in manufacturing | To ensure the purity of starting materials and reagents. sigmaaldrich.com |

| Final Product Testing (QC) | After synthesis and purification | To confirm that the level of the impurity in the final API is within the acceptable limit. labinsights.nl |

Establishment and Utilization of this compound Reference Standards

A reference standard is a highly purified compound that is used as a benchmark for analytical measurements. labinsights.nl The establishment and use of a this compound reference standard are crucial for the accurate identification and quantification of this impurity in dronedarone batches. synzeal.comevitachem.com

The process of establishing a reference standard involves the synthesis or isolation of the impurity, followed by extensive characterization to confirm its identity and purity. conicet.gov.arlgcstandards.com This characterization typically includes techniques such as NMR, MS, and IR spectroscopy. researchgate.netacs.org Once established, the reference standard is used in analytical methods like HPLC to calibrate the instrument and accurately determine the concentration of this compound in test samples. labinsights.nl

The availability of well-characterized impurity reference standards is a regulatory requirement and essential for:

Analytical method development and validation. pharmacompass.com

Routine quality control testing. evitachem.com

Stability studies to monitor the formation of impurities over time. registech.com

Pharmacopoeias like the European Pharmacopoeia (EP) provide official reference standards for some impurities, such as Dronedarone Impurity A. sigmaaldrich.com For non-compendial impurities like this compound, pharmaceutical companies often need to synthesize and qualify their own reference standards. lgcstandards.comwho.int

Regulatory Framework and Pharmacopeial Compliance for Dronedarone Impurities

Adherence to ICH Guidelines on Impurities in New Drug Substances (Q3A)

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines that are widely adopted by regulatory authorities globally. biotech-spain.com The ICH Q3A(R2) guideline specifically addresses the control of impurities in new drug substances, like Dronedarone (B1670951). europa.eu This guideline establishes a framework for the reporting, identification, and qualification of impurities based on their potential biological activity and the maximum daily dose of the drug. ich.orgjpionline.org

The ICH Q3A guideline outlines specific thresholds for impurities. pharmagrowthhub.com These thresholds are crucial for determining the necessary actions to be taken for any given impurity. biotech-spain.com

Reporting Threshold : This is the level above which an impurity must be reported in a regulatory submission. ich.org For a drug with a maximum daily dose like Dronedarone, this threshold is typically set at a certain percentage of the drug substance. fda.gov

Identification Threshold : If an impurity exceeds this level, its chemical structure must be determined. ich.orgpharmagrowthhub.com This threshold is also dependent on the maximum daily dose of the drug. biotech-spain.com

Qualification Threshold : When an impurity level surpasses the qualification threshold, it must be assessed for its biological safety. ich.orgpharmagrowthhub.com This process involves acquiring and evaluating data to establish that the impurity is safe at the specified level. ich.org

The specific thresholds for Dronedarone Impurity 1 would be determined based on the maximum daily dose of Dronedarone hydrochloride. The following table illustrates the general ICH Q3A thresholds:

| Maximum Daily Dose of Drug Substance | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day total daily intake (whichever is lower) | 0.15% or 1.0 mg per day total daily intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

This table presents a generalized summary of ICH Q3A thresholds. The specific values for Dronedarone would be based on its approved maximum daily dose.

For impurities known to be unusually potent or to produce toxic or unexpected pharmacological effects, the detection and quantification limits of the analytical procedures must be appropriate for the level at which these impurities need to be controlled. fda.gov

Adherence to ICH Guidelines on Impurities in New Drug Products (Q3B)

Complementary to ICH Q3A, the ICH Q3B(R2) guideline focuses on impurities in new drug products. europa.eueuropa.eugmp-compliance.org This guideline addresses degradation products that may form during the manufacturing process or during storage of the finished product. europa.eu It also covers reaction products of the drug substance with excipients or the container closure system. ikev.org

The principles of reporting, identification, and qualification thresholds are also central to ICH Q3B. ikev.org The thresholds for degradation products in new drug products are generally aligned with those for impurities in the drug substance, but are applied to the drug product. ikev.org Manufacturers must summarize the degradation products observed during stability studies and provide a rationale for the exclusion of any impurities that are not degradation products. europa.eu Analytical procedures used to detect and quantify degradation products must be validated to demonstrate their specificity and accuracy. ikev.org

The following table outlines the general ICH Q3B thresholds for degradation products:

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| < 1 mg | 1.0% or 5 µg TDI (whichever is lower) | 1.0% or 5 µg TDI (whichever is lower) | Not Applicable |

| 1 mg - 10 mg | 0.5% or 20 µg TDI (whichever is lower) | 0.5% or 20 µg TDI (whichever is lower) | 0.5% or 20 µg TDI (whichever is lower) |

| > 10 mg - 100 mg | 0.2% or 2 mg TDI (whichever is lower) | 0.2% or 2 mg TDI (whichever is lower) | 0.2% or 2 mg TDI (whichever is lower) |

| > 100 mg - 2 g | 0.2% or 3 mg TDI (whichever is lower) | 0.2% or 3 mg TDI (whichever is lower) | 0.2% or 3 mg TDI (whichever is lower) |

| > 2 g | 0.10% | 0.10% | 0.15% |

This table presents a generalized summary of ICH Q3B thresholds. TDI refers to Total Daily Intake.

Compliance with International Pharmacopeial Standards (e.g., USP, EP) for Impurity Control

Major pharmacopeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), establish standards for the quality of medicines. veeprho.com These standards include monographs for specific drug substances and products, which outline the tests and acceptance criteria for impurities.

The European Pharmacopoeia (EP) has adopted the principles of the ICH Q3A guideline for controlling impurities in substances for pharmaceutical use. europa.eu The EP provides reference standards for Dronedarone hydrochloride and its known impurities, including Dronedarone Impurity A and Dronedarone Impurity B. sigmaaldrich.comedqm.eu

The United States Pharmacopeia (USP) also provides a monograph for Dronedarone Tablets which includes methods and acceptance criteria for organic impurities. uspnf.com The USP specifies a disregard limit for impurities, typically around 0.05%. uspnf.com The monograph details the chromatographic system and system suitability requirements for the analysis of Dronedarone and its related compounds. uspnf.com For instance, the resolution between dronedarone and dronedarone related compound A is a critical system suitability requirement. uspnf.com

Compliance with these pharmacopeial standards is mandatory for pharmaceutical products marketed in their respective regions. europa.eu The limits for impurities set in the pharmacopeial monographs are based on safety data and the capabilities of the manufacturing process. fda.gov

Computational Chemistry and Predictive Modeling in Dronedarone Impurity 1 Research

In Silico Prediction of Formation Mechanisms for Dronedarone (B1670951) Impurity 1

Dronedarone Impurity 1, identified as (5-Amino-2-butyl-3-benzofuranyl)[4-[3-(dibutylamino)propoxy]phenyl]methanone, is a known process-related impurity of the antiarrhythmic drug Dronedarone. aip.orgresearchgate.net Computational models can elucidate the potential pathways through which this impurity may form.

One of the primary predicted mechanisms for the formation of this compound is through the degradation of Dronedarone. aip.orgresearchgate.net Specifically, studies have shown that the methanesulphonamide group on the Dronedarone molecule is susceptible to alkali hydrolysis, leading to its cleavage and the formation of this compound. aip.orgresearchgate.net This suggests that during the manufacturing process or even during storage under certain conditions, the presence of alkaline substances could promote the conversion of Dronedarone to this impurity.

Furthermore, computational analysis of synthetic routes has indicated that this compound can also be a terminal intermediate. aip.org This means that it may be present in the final drug product if not adequately controlled during synthesis and purification. The use of certain reagents and reaction conditions can favor the formation of this impurity.

Software applications like Zeneth are capable of predicting the degradation products of small molecule active pharmaceutical ingredients. lhasalimited.org Such tools can be benchmarked and utilized to prospectively identify potential impurities like this compound based on the structure of the parent drug and the manufacturing process conditions. lhasalimited.org Regulatory guidance increasingly acknowledges the role of in silico tools for risk assessment of impurities. lhasalimited.org

Computational Approaches for Impurity Structural Confirmation

Computational methods play a crucial role in confirming the structure of impurities, complementing experimental techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). acs.org For this compound, computational approaches have been used to correlate its structure with its observed properties. aip.orgaip.org

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to calculate the electronic structure of molecules. By employing DFT with a suitable basis set, such as B3LYP/6-311G, researchers can optimize the geometry of this compound and compute its geometrical parameters. aip.org These computationally derived parameters, including bond lengths and angles, can then be compared with experimental data from techniques like X-ray diffraction (XRD) of structurally similar molecules, such as amiodarone. aip.org For this compound, the calculated geometrical parameters have shown good agreement with experimental data for analogous structures. aip.org

Furthermore, computational tools can predict spectroscopic data. For instance, the computed Fourier-transform infrared (FTIR) spectrum of this compound shows characteristic peaks for a primary amine at approximately 3517.8 and 3407 cm-1, which aligns well with the experimental FTIR spectrum showing strong bands at 3412 and 3338 cm-1. aip.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be computationally investigated. For this compound, the HOMO is primarily located over the benzofuran (B130515) moiety and extends to the primary amino group, while the LUMO is mainly situated on the propoxybenzyl part of the molecule. aip.org The HOMO-LUMO energy gap provides insights into the molecule's thermodynamic stability, with this compound exhibiting a relatively higher gap than Dronedarone, suggesting greater stability. aip.org

Predictive Modeling for Impurity Accumulation during Storage

Predictive modeling can be employed to forecast the potential for impurity accumulation during the storage of a drug product. While specific predictive models for the accumulation of this compound are not extensively detailed in the public domain, the principles of such modeling can be applied.

These models would typically integrate several factors:

Degradation Kinetics: Based on the predicted formation mechanism (e.g., alkali hydrolysis), kinetic models can be developed to estimate the rate of Dronedarone degradation into Impurity 1 under various temperature and humidity conditions.

Forced Degradation Studies: Data from forced degradation studies, where the drug substance is subjected to stress conditions like heat, acid/base hydrolysis, and oxidation, provide empirical data to build and validate these models. scirp.org

Packaging and Storage Conditions: The type of packaging and the recommended storage conditions are critical inputs for the model. For instance, packaging that minimizes moisture ingress would be predicted to slow down hydrolysis-mediated impurity formation.

By simulating these factors, a predictive model can estimate the shelf-life of the drug product and help establish appropriate storage recommendations to ensure that this compound levels remain within acceptable limits throughout the product's lifecycle.

Computational Assessment of Drug-likeness and Bioavailability Attributes of this compound

Computational tools are widely used to assess the "drug-likeness" and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of molecules. nih.gov Such an assessment for this compound provides insights into its potential biological activity and behavior if present in the final drug product.

Several physicochemical parameters of this compound have been computationally evaluated using tools like the SwissADME web tool. aip.orgaip.org These parameters are compared against established criteria for drug-likeness, such as Lipinski's rule of five.

Table 1: Computationally Assessed Physicochemical and Pharmacokinetic Properties of Dronedarone and this compound

| Property | Dronedarone | This compound | Significance |

| Molecular Weight ( g/mol ) | 556.7 | 422.6 nih.gov | Both are within the typical range for small molecule drugs. |

| LogP (octanol/water partition coefficient) | - | 5.9 nih.gov | High lipophilicity, suggesting good membrane permeability. |

| Topological Polar Surface Area (TPSA) (Ų) | Slightly above 90 aip.org | Lower than Dronedarone aip.org | The lower TPSA of DND-1, due to the primary amine replacing the sulphonamide group, suggests enhanced blood-brain barrier (BBB) permeation. aip.org |

| Water Solubility | Very low aip.orgaip.org | Comparable to Dronedarone aip.orgaip.org | Low water solubility can impact bioavailability. |

| Skin Permeation (log Kp in cm/s) | -4.56 aip.org | -3.83 aip.org | DND-1 shows a higher potential for skin permeation. aip.org |

| Cytochrome P450 Inhibition | Inhibits various cytochromes aip.orgaip.org | Similar inhibition profile to Dronedarone, except for CYP2C19 aip.orgaip.org | Potential for drug-drug interactions. |

| Bioavailability | Low, but increases with food nih.govpharmacytimes.com | Predicted to have enhanced CNS penetration aip.org | The structural differences suggest DND-1 might have different bioavailability characteristics, particularly concerning the central nervous system. |

Data sourced from computational studies and may not represent definitive experimental values.

The computational analysis suggests that this compound possesses drug-like characteristics. aip.org Its lower TPSA compared to Dronedarone is a significant finding, indicating a higher potential for crossing the blood-brain barrier and penetrating the central nervous system. aip.org This suggests that this compound could potentially have different biological activities or a different safety profile compared to the parent drug, underscoring the importance of controlling its levels in the final pharmaceutical product.

Future Research Trajectories for Dronedarone Impurity 1

The continuous pursuit of pharmaceutical quality and safety necessitates a forward-looking approach to understanding and controlling impurities. For Dronedarone (B1670951), an antiarrhythmic agent, the management of process-related impurities such as Dronedarone Impurity 1 is critical. Future research is poised to move beyond simple detection and quantification, venturing into predictive control, sustainable manufacturing, and advanced analytical frontiers. This article explores key future research trajectories aimed at minimizing, detecting, and predicting the formation of this compound.

Q & A

Q. Advanced

- Precursor Control: Limit residual N-(3-chloropropyl) butylamine in starting materials to reduce side reactions during sulfonylation .

- Reaction Monitoring: Use in-situ FTIR or real-time LC–MS to detect intermediate byproducts early.

- Hydrogenation Adjustments: Optimize Pd/C catalyst loading and H₂ pressure to prevent over-reduction of benzofuran intermediates, a known precursor to Impurity 1 .

What are the primary synthetic pathways leading to this compound?

Basic

Impurity 1 originates from the reaction of phenol derivatives (e.g., compound 3 ) with N-(3-chloropropyl) amines during the synthesis of dronedarone’s aniline intermediate. Subsequent hydrogenation and sulfonylation steps can introduce modifications to the sulfonamide moiety, forming Impurity 1 as a side product .

How can researchers validate analytical methods for quantifying this compound?

Advanced

Method validation must include:

- Specificity: Demonstrate resolution from structurally similar impurities using forced degradation studies (acid/base/oxidative stress) .

- Linearity and Accuracy: Prepare calibration curves with impurity standards (e.g., 0.05–0.5% of API) and validate recovery rates (85–115%) via spike-and-recovery experiments .

- Robustness: Test column temperature, mobile phase pH, and flow rate variations to ensure reproducibility across laboratories .

How do regulatory guidelines influence acceptable thresholds for this compound?

Basic

The ICH Q3A guideline specifies that impurities at ≥0.1% of the API require identification and qualification. For genotoxic impurities, thresholds may be lower (e.g., ≤1 ppm), necessitating ultra-sensitive methods like LC–MS/MS .

What challenges arise in the structural elucidation of novel impurities related to this compound?

Q. Advanced

- Isomeric Ambiguity: Impurities with similar masses but differing in substituent positions (e.g., sulfonamide vs. benzofuran modifications) require high-resolution MS (HRMS) and 2D NMR (e.g., COSY, HSQC) for differentiation .

- Low Abundance: Isolation via preparative HPLC followed by microcoil NMR may be needed for sub-milligram quantities .

How do impurities in starting materials contribute to the formation of this compound?

Basic

Contaminants in benzofuran precursors (e.g., shorter-chain hydrocarbons) or chlorosulfonyl methane reagents can react with intermediates during synthesis, leading to Impurity 1. Quality control of starting materials via GC–MS or HPLC is essential to mitigate this .

How can researchers ensure reproducibility in impurity profiling across laboratories?

Q. Advanced

- Standardized Protocols: Share detailed SOPs for sample preparation, instrument parameters, and data analysis workflows .

- Inter-Laboratory Studies: Collaborate to test method transferability using shared reference standards and spiked samples .

- Metadata Documentation: Record synthesis conditions (e.g., reaction time, reagent purity) and instrument calibration logs to trace variability sources .